molecular formula C7H10N4O2 B586946 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid CAS No. 144888-67-5

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Cat. No.: B586946
CAS No.: 144888-67-5
M. Wt: 182.183
InChI Key: AULYYPACHHWSKY-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids, followed by cyclization to form the triazolopyrazine ring system . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Biological Activity

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-pyrazines which have been studied for various pharmacological effects including anti-cancer, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10N4O2
  • Molecular Weight : 174.17 g/mol
  • CAS Number : 1260826-85-4

Antitumor Activity

Research has indicated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antitumor properties. A study focused on various derivatives showed that certain compounds demonstrated potent inhibitory effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating their effectiveness:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
22i0.83 ± 0.070.15 ± 0.082.85 ± 0.74

The compound 22i , a derivative closely related to this compound, exhibited remarkable activity as a c-Met kinase inhibitor with an IC50 of 48 nM .

The biological activity of triazolo-pyrazines is often attributed to their ability to inhibit specific kinases involved in tumor progression and metastasis. The inhibition of c-Met kinase is particularly noteworthy as it plays a critical role in cancer cell proliferation and survival. Studies utilizing cell cycle assays and apoptosis detection methods have shown that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .

Neuroprotective Effects

In addition to antitumor properties, some studies have suggested that triazolo-pyrazine derivatives may exhibit neuroprotective effects. These compounds have been investigated for their potential in modulating GABA receptors and other neurotransmitter systems which could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity :
    • A recent investigation evaluated the anticancer potential of various triazolo-pyrazine derivatives including the target compound. The findings revealed that structural modifications significantly influenced the biological activity and selectivity towards different cancer cell lines.
  • Neuropharmacological Assessment :
    • Another study assessed the neuropharmacological effects of these compounds in animal models. The results indicated potential benefits in cognitive function and memory retention when administered in specific dosages.

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6/h5,8H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULYYPACHHWSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668160
Record name 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144888-67-5
Record name 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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